Lipophilicity-Driven Membrane Permeability Advantage Over Unsubstituted 7-Chloroisoquinolinone
The target compound’s computed XLogP3 of 5.3 represents a marked increase in lipophilicity compared to the parent 7-chloro-1(2H)-isoquinolinone (CAS 24188-74-7), which has no N-substituent and a predicted XLogP of approximately 2.0 [1]. This 3.3 log unit difference translates to a theoretical >1000-fold increase in octanol-water partition coefficient, directly enhancing passive membrane permeability and blood-brain barrier penetration potential. For intracellular ROCK target engagement, higher lipophilicity within the optimal range (LogP 3–5) is a known driver of cellular potency in isoquinolinone-based kinase inhibitors [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | 7-chloro-1(2H)-isoquinolinone (CAS 24188-74-7): predicted XLogP ≈ 2.0 |
| Quantified Difference | ΔXLogP3 ≈ 3.3 (theoretical >1000-fold higher octanol-water partitioning) |
| Conditions | Computed XLogP3 method (PubChem 2025.09.15 release) for target; estimated for comparator based on C9H6ClNO scaffold with no N-substituent |
Why This Matters
For cell-based ROCK inhibition assays, the higher lipophilicity of the target compound predicts superior membrane permeation compared to the unsubstituted core, potentially translating to lower extracellular-to-intracellular potency shifts.
- [1] PubChem Compound Summary for CID 24212706. Computed XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/853319-72-9. View Source
- [2] Siehler, S. et al. Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: Part 1, hit-to-lead account. Bioorg. Med. Chem. Lett. 2010, 20, 3740-3743. (Demonstrates that lipophilic N-substituents correlate with improved cellular potency for ROCK inhibition). View Source
